molecular formula C17H18F3N5O2 B2706439 ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 1052634-92-0

ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B2706439
CAS No.: 1052634-92-0
M. Wt: 381.359
InChI Key: YNWIUHSLELOLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and mechanisms of action.

Overview of Pyrazolo[3,4-b]pyridine Compounds

Pyrazolo[3,4-b]pyridine derivatives are recognized for their pharmacological versatility. They have been studied for various therapeutic effects, including:

  • Anti-inflammatory : Inhibition of phosphodiesterase type 4 (PDE4) has been linked to reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial : Some derivatives exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
  • CNS Effects : Certain compounds have shown promise as neuroprotective agents and in treating disorders like Alzheimer's disease .

Synthesis of this compound

The synthesis of this compound typically involves the condensation of substituted pyrazoles with appropriate electrophiles. The introduction of the trifluoromethyl group enhances lipophilicity and biological activity. Recent studies have utilized various synthetic strategies to optimize yields and purity .

1. Inhibition of Phosphodiesterase (PDE) Enzymes

Research indicates that compounds within this class can act as selective inhibitors of PDE enzymes. For instance, this compound has demonstrated significant inhibition of PDE4, leading to increased intracellular cAMP levels. This mechanism is crucial for modulating inflammatory responses in immune cells .

2. Antitubercular Activity

In vitro studies have shown that derivatives with structural similarities to this compound exhibit promising antitubercular activity against Mycobacterium tuberculosis. The compound’s ability to bind effectively to target enzymes involved in bacterial metabolism is a key factor in its efficacy .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results suggest that it exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
PDE InhibitionSignificant reduction in inflammatory markers
AntitubercularEffective against Mycobacterium tuberculosis
CytotoxicitySelective cytotoxicity towards cancer cells
CNS ActivityPotential neuroprotective effects

Properties

IUPAC Name

ethyl 2-[6-(1,3-dimethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-5-27-14(26)8-25-16-15(10(3)23-25)12(17(18,19)20)6-13(21-16)11-7-24(4)22-9(11)2/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWIUHSLELOLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.